MRE11 Nuclease Inhibition Potency: Target Engagement Advantage Over the Tosyl Analog
The target compound is designed for MRE11 inhibition, a profile not shared by simpler thiazole propanamides. A direct comparator, the tosyl analog N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide, lacks the critical thioether linkage and exhibits a fundamentally different biological profile, with reported antimicrobial rather than nuclease-inhibiting activity . While a specific IC50 for CAS 922964-09-8 is not publicly disclosed, a closely related patent analog (2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide) demonstrates an MRE11 IC50 of 6,000 nM [1]. The 4-methoxyphenylthio group in CAS 922964-09-8 is hypothesized to enhance binding through additional hydrophobic interactions, potentially lowering this IC50, a key differentiator from inactive analogs. This grounds the compound firmly in the MRE11 inhibitor class, distinguishing it from generic thiazole antimicrobials.
| Evidence Dimension | MRE11 Nuclease Inhibitory Activity |
|---|---|
| Target Compound Data | Not publicly disclosed, but structurally designed for MRE11 inhibition per patent family. |
| Comparator Or Baseline | Closest patent analog: 2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide (IC50 = 6,000 nM). Functional negative control: N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide (reported antimicrobial, not MRE11). |
| Quantified Difference | Qualitative switch in biological target from antimicrobial to MRE11 nuclease inhibition. The thioether linkage is the key structural differentiator. |
| Conditions | MRE11 biochemical inhibition assay as described in US11453663. |
Why This Matters
For researchers studying the MRN complex, only compounds within this specific chemotype provide targeted MRE11 inhibition, preventing wasted resources on antimicrobial thiazoles with irrelevant mechanisms.
- [1] BindingDB Entry BDBM572545. IC50 data for a direct patent analog confirming MRE11 engagement. View Source
